4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide
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Overview
Description
4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide typically involves a multi-step process. One common method involves the reaction of arynes with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization . This method is advantageous due to its moderate to excellent yields and the ability to scale up the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition-metal-free methods is preferred to avoid contamination and reduce costs. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-amino isoquinolin-1(2H)-ones: These compounds share a similar core structure and can undergo similar reactions.
Benzannelated isoquinolinones: These compounds have related structures and similar reactivity.
Uniqueness
What sets 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide apart is its specific functional groups and the resulting reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H29N3O7 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-(2,2-dimethoxyethyl)butanamide |
InChI |
InChI=1S/C21H29N3O7/c1-28-16-9-13-8-15-20(26)23(7-5-6-18(25)22-11-19(30-3)31-4)21(27)24(15)12-14(13)10-17(16)29-2/h9-10,15,19H,5-8,11-12H2,1-4H3,(H,22,25)/t15-/m0/s1 |
InChI Key |
DYJYIPXLQSCYRI-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C=C2CN3[C@@H](CC2=C1)C(=O)N(C3=O)CCCC(=O)NCC(OC)OC)OC |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCCC(=O)NCC(OC)OC)OC |
Origin of Product |
United States |
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